molecular formula C3H4BrN5O B12501464 5-Bromo-1H-1,2,4-triazole-3-carbohydrazide

5-Bromo-1H-1,2,4-triazole-3-carbohydrazide

Cat. No.: B12501464
M. Wt: 206.00 g/mol
InChI Key: SERURHLFZYJKIP-UHFFFAOYSA-N
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Description

5-Bromo-1H-1,2,4-triazole-3-carbohydrazide is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a bromine atom at the 5-position of the triazole ring and a carbohydrazide group at the 3-position. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1H-1,2,4-triazole-3-carbohydrazide typically involves the reaction of 5-bromothiophene-2-carbohydrazide with haloaryl isothiocyanates, followed by cyclization in aqueous sodium hydroxide . This method yields the corresponding triazole derivative, which can be further reacted with secondary amines and formaldehyde to produce various derivatives .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The process is optimized for yield and purity, ensuring the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1H-1,2,4-triazole-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Bromo-1H-1,2,4-triazole-3-carbohydrazide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Bromo-1H-1,2,4-triazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and carbohydrazide group play crucial roles in its biological activity. The exact molecular targets and pathways are still under investigation, but the compound is known to exhibit significant antimicrobial and antiproliferative effects .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-1H-1,2,4-triazole-3-carbohydrazide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C3H4BrN5O

Molecular Weight

206.00 g/mol

IUPAC Name

5-bromo-1H-1,2,4-triazole-3-carbohydrazide

InChI

InChI=1S/C3H4BrN5O/c4-3-6-1(8-9-3)2(10)7-5/h5H2,(H,7,10)(H,6,8,9)

InChI Key

SERURHLFZYJKIP-UHFFFAOYSA-N

Canonical SMILES

C1(=NNC(=N1)Br)C(=O)NN

Origin of Product

United States

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